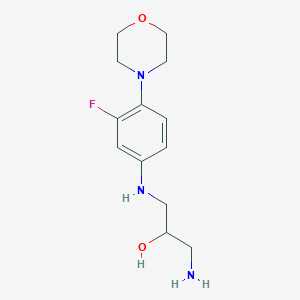

Desacetyl-N,O-descarbonyl Linezolid

Übersicht

Beschreibung

Desacetyl-N,O-descarbonyl Linezolid is an impurity of Linezolid, an oxazolidinone antimicrobial that inhibits bacterial mRNA translation .

Synthesis Analysis

The synthesis of this compound is related to Linezolid . A seven-step continuous flow synthesis of Linezolid has been reported, which involves seven chemical transformations without conducting solvent exchanges or intermediate purification .Molecular Structure Analysis

The molecular formula of this compound is C13H20FN3O2 . The exact mass is 311.16451973 g/mol .Wissenschaftliche Forschungsanwendungen

Antibiotic Resistance and Modifications at Linezolid Binding Site

Desacetyl-N,O-descarbonyl Linezolid, derived from Linezolid, is an antibiotic used in the treatment of infections caused by Gram-positive bacteria. Research shows that resistance to Linezolid, and by extension its derivatives, often involves alterations to its binding site on the ribosome. These changes can significantly affect drug binding and confer resistance. High-resolution structures of Linezolid bound to the 50S ribosomal subunit reveal its binding mechanism, providing insights for designing new drugs to combat resistance (Long & Vester, 2011).

Clinical Resistance Mechanisms

Another study found that Linezolid resistance in Staphylococcus aureus, a major pathogen, is determined by the presence of the cfr gene, which modifies adenosine in 23S rRNA. This resistance mechanism is critical for understanding the efficacy of Linezolid and its derivatives in clinical settings (Toh et al., 2007).

Inhibition of Mitochondrial Protein Synthesis

Linezolid's mechanism of action includes the inhibition of mitochondrial protein synthesis, which can lead to side effects like optic and peripheral neuropathy. Understanding this mechanism is crucial for predicting and managing potential side effects of Linezolid-based treatments (De Vriese et al., 2006).

Impact on Virulence Factor Expression in Bacteria

Linezolid, at subinhibitory concentrations, can influence the secretion of virulence factors by Staphylococcus aureus. This effect on pathogen virulence provides insights into potential therapeutic strategies beyond mere bacterial eradication (Bernardo et al., 2004).

Linezolid-Resistant Clinical Isolates

The emergence of Linezolid-resistant clinical isolates of S. aureus, despite its relative rarity, is a significant concern. Studies on such isolates provide essential data on the mutations leading to resistance, helping in the development of more effective Linezolid derivatives (Tsiodras et al., 2001).

Wirkmechanismus

Target of Action

Desacetyl-N,O-descarbonylLinezolid is an antibiotic that primarily targets aerobic Gram-positive bacteria . It exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit , which is essential for bacterial reproduction .

Mode of Action

The interaction of Desacetyl-N,O-descarbonylLinezolid with its targets results in the prevention of the formation of the 70S initiation complex . This complex is crucial for the initiation of bacterial protein synthesis . By inhibiting this process, Desacetyl-N,O-descarbonylLinezolid effectively halts bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Desacetyl-N,O-descarbonylLinezolid is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA of the 50S subunit, it prevents the formation of the 70S initiation complex . This action disrupts the protein synthesis pathway, leading to a halt in bacterial reproduction .

Result of Action

The molecular and cellular effects of Desacetyl-N,O-descarbonylLinezolid’s action primarily involve the inhibition of bacterial protein synthesis . This results in a halt in bacterial reproduction, effectively controlling the spread of infections caused by susceptible strains of aerobic Gram-positive bacteria .

Eigenschaften

IUPAC Name |

1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FN3O2/c14-12-7-10(16-9-11(18)8-15)1-2-13(12)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBUTKXYLNLAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

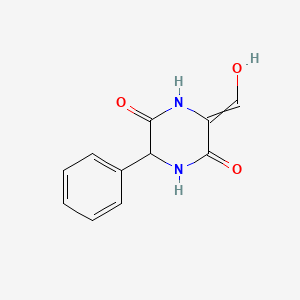

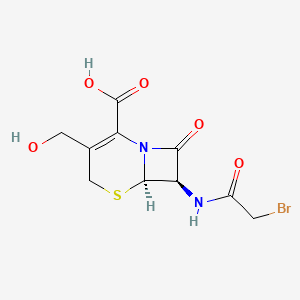

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.